molecular formula C14H13KN4O5S B1256828 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate

Cat. No.: B1256828
M. Wt: 388.44 g/mol
InChI Key: CJOWSBOERSTJAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-1115 is an antagonist of the adenosine A2B receptor (Ki = 53.4 nM). It is selective for A2B over A1 and A2A receptors, which have Ki values of 2,200 and 24,000 nM, respectively, and over the A3 receptor, which it inhibits only 14% at a concentration of 10 µM. PSB-1115 pre-treatment reduces relaxation of rat trachea induced by repeated dosing of the non-selective adenosine agonist NECA.

Biochemical Analysis

Biochemical Properties

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate plays a significant role in biochemical reactions by acting as an antagonist to the A2B adenosine receptor . This receptor is involved in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting the A2B adenosine receptor, this compound can modulate these processes. The compound interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . The nature of these interactions includes competitive inhibition, where the compound competes with natural substrates for binding to the enzyme’s active site.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving adenosine receptors . The compound can alter gene expression and cellular metabolism by inhibiting the A2B adenosine receptor, leading to changes in the production of inflammatory mediators and other signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the A2B adenosine receptor, where it acts as an antagonist . This binding prevents the activation of the receptor by adenosine, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action can lead to enzyme inhibition, such as the inhibition of xanthine oxidase, which reduces the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to the compound can lead to sustained inhibition of the A2B adenosine receptor, resulting in prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the A2B adenosine receptor without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular alterations and hypertensive states have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism . The compound interacts with enzymes such as xanthine oxidase, which plays a role in the catabolism of purines to uric acid. By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and reactive oxygen species, thereby influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the A2B adenosine receptor. The compound’s distribution can affect its accumulation and efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the plasma membrane to interact with the A2B adenosine receptor or to the cytoplasm to inhibit xanthine oxidase.

Biological Activity

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate, commonly referred to as PSB1115, is a potent antagonist of the adenosine A2B receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer biology, and cellular signaling pathways.

PSB1115 functions primarily as an antagonist for the A2B adenosine receptor, which plays a crucial role in various physiological processes, including immune responses and tissue protection during stress conditions. By inhibiting this receptor, PSB1115 can modulate signaling pathways that are activated by adenosine, a nucleoside involved in energy transfer and signal transduction.

1. Intestinal Barrier Function

Recent studies have highlighted the role of PSB1115 in maintaining intestinal barrier integrity under stress conditions such as ischemia/reperfusion (I/R) and hypoxia. In experimental models, PSB1115 significantly increased the expression of tight junction proteins (e.g., ZO-1, occludin) and improved transepithelial resistance (TER), indicating enhanced barrier function. The compound was shown to mitigate the disruption caused by acute hypoxic conditions, suggesting its potential therapeutic application in gastrointestinal disorders associated with compromised epithelial barriers .

2. Immune Response Modulation

PSB1115 has been investigated for its effects on immune cells, particularly dendritic cells (DCs). In the presence of Leishmania amazonensis, PSB1115 inhibited the production of cAMP and prevented the phosphorylation of ERK1/2, which are critical for DC activation. This suggests that PSB1115 can modulate immune responses by interfering with pathogen-induced signaling pathways .

Table 1: Summary of Biological Effects of PSB1115

Biological Activity Effect Study Reference
Intestinal Barrier FunctionIncreased expression of tight junction proteins
Immune Response ModulationInhibition of cAMP production in DCs
Cytotoxicity in Cancer CellsEnhanced sensitivity to chemotherapeutic agents

Case Studies

  • Intestinal Ischemia/Reperfusion Model : In a controlled study involving animal models subjected to I/R injury, administration of PSB1115 resulted in significantly improved intestinal barrier function, as evidenced by increased TER and enhanced expression of tight junction proteins. The findings suggest that PSB1115 may be beneficial in clinical scenarios involving intestinal ischemia .
  • Leishmania Infection Model : In studies assessing the impact of PSB1115 on dendritic cells infected with Leishmania, it was observed that PSB1115 not only inhibited cAMP production but also reduced inflammatory cytokine secretion. These results indicate its potential use as an immunomodulatory agent in parasitic infections .

Properties

IUPAC Name

potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S.K/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOWSBOERSTJAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13KN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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